2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3-methylphenyl)acetonitrile
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Overview
Description
This compound is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in its structure bestows many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular formula of this compound is C15H10ClF3N2 . It contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 355.9±37.0 °C and its density is predicted to be 1.325±0.06 g/cm3 . Its pKa is predicted to be -0.51±0.32 .Scientific Research Applications
Organic Solvent Composition and Analytical Chemistry
Organic solvents like acetonitrile play a critical role in analytical chemistry, especially in high-performance liquid chromatography (HPLC). The composition of organic solvents can significantly affect the pH of buffered HPLC mobile phases and the pK_a of analytes, enabling precise predictions of analyte ionization and chromatographic retention. This understanding is vital for developing accurate analytical methods for a wide range of compounds, including those similar to the specified chemical (Subirats, Rosés, & Bosch, 2007).
Environmental Chemistry and Toxicology
The study of organophosphate compounds, including those with complex structures similar to the specified chemical, provides insights into environmental abundance, toxicology, and degradation pathways. Research on such compounds is essential for understanding their environmental impact, persistence, and potential health risks (Truong, Diamond, Helm, & Jantunen, 2017).
Pharmacology and Drug Synthesis
Research on compounds with trifluoromethyl groups, akin to the one mentioned, has highlighted their significance in drug design, particularly for antitubercular agents. These fluorinated substituents can modulate pharmacodynamic and pharmacokinetic properties, suggesting their strategic inclusion in drug development to enhance activity and bioavailability. The role of trifluoromethyl groups in developing antitubercular drugs is a notable example of the application of such chemistry in pharmacology (Thomas, 1969).
Future Directions
properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(3-methylphenyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N2/c1-9-3-2-4-10(5-9)12(7-20)14-13(16)6-11(8-21-14)15(17,18)19/h2-6,8,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJSLWFMDBFGMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3-methylphenyl)acetonitrile |
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